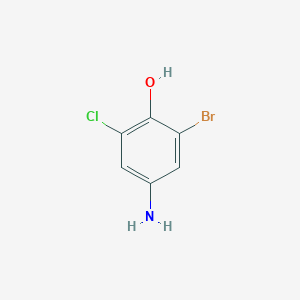

4-Amino-2-bromo-6-chlorophenol

描述

Contextualization within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a class of organic compounds characterized by a phenol ring to which one or more halogen atoms are attached. iitk.ac.in These compounds serve as versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.com The introduction of halogen atoms to the phenol ring significantly influences the compound's electronic properties, reactivity, and biological activity.

The hydroxyl (-OH) group of the phenol is a highly activating group, which facilitates electrophilic substitution reactions. slideshare.netwikipedia.org The presence and position of halogen atoms, such as bromine and chlorine in 4-Amino-2-bromo-6-chlorophenol, further modulate this reactivity. These halogens are electron-withdrawing, which can affect the acidity of the phenolic proton and the nucleophilicity of the aromatic ring.

The specific arrangement of the amino, bromo, and chloro substituents on the phenol ring of this compound makes it a valuable intermediate. a2bchem.com The amino group, for instance, can participate in various reactions, including diazotization and coupling, while the halogen atoms can be targets for nucleophilic aromatic substitution under certain conditions. This multi-functionality allows for the strategic construction of complex molecular architectures.

Significance in Contemporary Chemical and Biological Sciences

The unique structural features of this compound underpin its importance as a building block in the synthesis of various high-value chemicals. a2bchem.com It is utilized in the production of dyes, pigments, and materials with specific optical or electronic properties. a2bchem.com The ability to chemically modify its structure allows for the customization of properties for targeted applications. a2bchem.com

In the realm of medicinal chemistry and pharmaceutical research, this compound serves as a crucial intermediate in the development of therapeutic agents. a2bchem.com It is a precursor for the synthesis of heterocyclic compounds like benzimidazoles and quinazolines. vulcanchem.com Derivatives of these scaffolds have shown potential biological activities, including antimicrobial and kinase-inhibiting properties in preclinical studies. vulcanchem.com For example, certain benzimidazole (B57391) derivatives synthesized from related compounds have demonstrated activity against pathogens like Staphylococcus aureus and Escherichia coli. vulcanchem.com

The compound's utility extends to its role as a substrate in biochemical assays. For instance, it has been used in high-throughput screening for enzymatic activity, such as with methyltransferase enzymes. The amino and hydroxyl groups can form hydrogen bonds, while the halogen atoms can participate in halogen bonding, both of which are important interactions with biological macromolecules.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| SMILES | NC1=CC(Cl)=C(C(Br)=C1)O sigmaaldrich.com |

| InChI Key | CFMMTSSIIJSWNG-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-2-bromo-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMMTSSIIJSWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603412 | |

| Record name | 4-Amino-2-bromo-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158322-54-3 | |

| Record name | 4-Amino-2-bromo-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 2 Bromo 6 Chlorophenol and Its Analogs

Established Synthetic Pathways

Established methods for synthesizing substituted aminophenols rely on sequential reactions, including nitration, halogenation, and reduction, where the order of steps is paramount for achieving the desired isomer.

Multi-step Organic Synthesis Approaches

Multi-step synthesis is a foundational strategy for preparing complex aromatic compounds from simpler, commercially available starting materials. pearson.comyoutube.comaskthenerd.comlibretexts.org This approach involves a sequence of reactions to introduce and modify functional groups on the aromatic ring. The success of such a synthesis hinges on a deep understanding of how existing substituents influence the position of incoming groups.

Precursor Selection and Derivatization Strategies

The selection of an appropriate starting material is the cornerstone of an efficient multi-step synthesis. For 4-Amino-2-bromo-6-chlorophenol, a logical precursor would be a phenol (B47542) derivative that already contains one or more of the required substituents. A plausible synthetic route could commence with 4-chlorophenol. The strategy would then involve the sequential introduction of a nitro group and a bromine atom, followed by the final conversion of the nitro group to the target amine.

The order of these steps is dictated by the directing effects of the substituents:

Hydroxyl Group (-OH): A strongly activating ortho-, para-director.

Nitro Group (-NO₂): A strongly deactivating meta-director.

Halogens (-Cl, -Br): Deactivating but ortho-, para-directing.

A common and effective strategy for synthesizing related compounds like 4-bromo-2-aminophenol involves the catalytic reduction of a 2-nitro-4-bromophenol precursor. google.comchemicalbook.com This highlights the utility of nitrophenols as key intermediates, where the nitro group serves as a precursor to the amine functionality.

Regioselective Halogenation Techniques

Achieving the correct placement of halogen atoms on the phenol ring is a significant challenge that requires precise control over reaction conditions. The halogenation of aromatic rings is a classic transformation, but controlling regioselectivity, especially in the presence of multiple directing groups, can be complex. nih.gov

In the context of synthesizing this compound from a 4-chloro-2-nitrophenol intermediate, the hydroxyl group strongly directs incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the chloro group, the hydroxyl group directs the incoming bromine to the ortho position (C2 or C6). The nitro group, being a meta-director, also directs the incoming bromine to the C6 position. This alignment of directing effects would favor the bromination at the C6 position. However, to achieve the target 2-bromo-6-chloro isomer, the starting material and reaction sequence must be chosen carefully.

Modern halogenation methods offer enhanced regioselectivity. For instance, copper(II) halides in ionic liquids can be used for the para-selective chlorination and bromination of unprotected anilines under mild conditions. nih.gov The choice of halogenating agent and solvent system is critical for controlling the outcome.

| Substrate Type | Reagent | Conditions | Primary Selectivity | Reference |

|---|---|---|---|---|

| Unprotected Anilines | CuCl₂ or CuBr₂ | Ionic Liquid Solvent | Para-selective | nih.gov |

| 2-Aminopyridines | LiCl / Selectfluor | DMF Solvent | High regioselectivity (position-dependent) | rsc.org |

| 2-Aminopyridines | LiBr / Selectfluor | DMF Solvent | High regioselectivity (position-dependent) | rsc.org |

Amination Reactions and Protective Group Chemistry

The final step in many synthetic routes to aminophenols is the introduction of the amino group, most commonly via the reduction of a nitro group. This transformation is highly reliable and can be achieved with a variety of reagents, such as:

Catalytic hydrogenation (e.g., H₂ with a Raney-Ni, Pd/C, or Rh/C catalyst). google.comchemicalbook.com

Metals in acidic media (e.g., Sn/HCl or Fe/HCl).

During a multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. organic-chemistry.orgwikipedia.orgchemistrytalk.orgneliti.com This is accomplished by converting the functional group into a "protecting group," which is later removed to restore the original functionality. organic-chemistry.org

For the synthesis of substituted aminophenols, both the amine and hydroxyl groups are reactive and may require protection depending on the reaction conditions. libretexts.org For example, the amino group is nucleophilic and susceptible to oxidation, while the phenolic hydroxyl group is acidic and can react with bases or electrophiles. A common protecting group for amines is the tert-butyloxycarbonyl (BOC) group, which can be removed under acidic conditions. chemistrytalk.orgneliti.com Tosyl groups are also frequently used for amine protection. chemistrytalk.org Phenolic hydroxyls can be protected as ethers (e.g., benzyl or silyl ethers). The choice of protecting group is crucial and must be compatible with all subsequent reaction steps. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Phenols

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura reaction is particularly prominent for its versatility and functional group tolerance. mdpi.com

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. mdpi.comnih.gov This reaction provides a powerful method for constructing biaryl systems and other complex molecules. nih.gov

In the synthesis of substituted phenols, the Suzuki-Miyaura reaction can be applied to couple halophenols with various arylboronic acids. acs.org This allows for the modular construction of complex phenol derivatives that might be difficult to access through traditional electrophilic substitution pathways. A systematic investigation of the Suzuki-Miyaura couplings between various positional isomers of halophenols and phenol boronic acids demonstrated that while most combinations proceed efficiently, some, like the synthesis of 2,4′-biphenol, can be challenging. acs.org The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. While traditionally employing aryl halides, recent advancements have enabled the use of phenols themselves as coupling partners through in-situ activation, offering a greener alternative. researchgate.net

| Halophenol Substrate | Boronic Acid Substrate | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| o-, m-, p-Iodophenols | o-, m-, p-Phenol boronic acids | Pd/C, K₃PO₄, H₂O | Variable (Good to Excellent) | acs.org |

| o-, m-, p-Bromophenols | o-, m-, p-Phenol boronic acids | Pd/C, K₃PO₄, H₂O (Microwave) | Variable (Good to Excellent) | acs.org |

| Phenolic Imidazole Iodide | Substituted Arylboronic Acids | Pd(PPh₃)₄, Na₂CO₃ | 66-85% | nih.gov |

| Various Phenols (in-situ activation) | Arylboronic Acids | Pd/MOF, DCID | Good to Excellent | researchgate.net |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds, offering a versatile method for synthesizing aryl amines. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction of amines with aryl halides provides a powerful tool for the synthesis of this compound and its analogs, overcoming the limitations of traditional methods which often require harsh reaction conditions and have limited substrate scope. wikipedia.org

The synthesis of substituted anilines from aryl halides can be efficiently achieved using various palladium catalysts and ligands. beilstein-journals.org The choice of catalyst, ligand, and base is crucial and depends on the electronic and steric properties of the substrates. rug.nl For the synthesis of a polysubstituted phenol like this compound, a likely precursor would be a dihalogenated phenol, such as 2,6-dichloro-4-bromophenol or a similar starting material, which would undergo selective amination.

Key to the success of the Buchwald-Hartwig amination is the ligand coordinated to the palladium center. Several generations of phosphine-based ligands have been developed to enhance the reaction's scope and efficiency. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF were early developments that improved the coupling of primary amines. wikipedia.org More recently, sterically hindered alkylbiaryl phosphine ligands, such as XPhos, have shown high efficacy, even for challenging substrates. beilstein-journals.orgresearchgate.net

A typical reaction setup involves a palladium source, such as Pd(OAc)₂, a suitable phosphine ligand, and a strong base like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu). beilstein-journals.orgresearchgate.net The reaction is typically carried out in an inert solvent, and microwave irradiation has been shown to accelerate the reaction, leading to shorter reaction times and often higher yields. beilstein-journals.org

Table 1: Representative Buchwald-Hartwig Amination Reaction Components

| Component | Example | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂ | Catalyst source |

| Ligand | XPhos, BINAP, DPPF | Stabilizes the catalyst and facilitates the catalytic cycle |

| Base | NaOt-Bu, KOt-Bu | Essential for catalyst turnover and deprotonation of the amine |

| Aryl Halide | Dihalogenated phenol derivative | Substrate providing the aromatic core |

| Amine Source | Ammonia equivalent or protected amine | Nitrogen source for the C-N bond formation |

The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis integrates the high selectivity of biocatalysts with the versatility of traditional organic chemistry to construct complex molecules. nih.govbeilstein-journals.org This approach offers significant potential for the synthesis of this compound, particularly in achieving high regio- and stereoselectivity under mild reaction conditions. nih.gov

While direct enzymatic amination of a pre-functionalized phenol is a developing area, enzymes can be employed strategically at various stages of a synthetic route. beilstein-journals.org For instance, enzymes like monoamine oxidases can be used for the deracemization of amines, and imine reductases can facilitate asymmetric reductive amination to produce chiral amines. nih.gov

In the context of synthesizing substituted phenols, FAD-dependent monooxygenases have demonstrated the ability to catalyze highly regioselective oxidative dearomatization of phenols, creating valuable intermediates for further chemical transformation. nih.gov A potential chemoenzymatic strategy could involve the enzymatic modification of a related aniline or phenol to introduce a desired functional group with high selectivity, followed by conventional chemical steps to complete the synthesis of the target molecule.

The synthesis of complex natural products often utilizes enzymes for key transformations that are challenging to achieve with conventional chemistry, such as the construction of polycyclic scaffolds or late-stage functionalization. beilstein-journals.orgbeilstein-journals.org For a relatively small molecule like this compound, a chemoenzymatic approach might focus on using enzymes to overcome specific selectivity challenges, such as regioselective halogenation or amination on a multifunctional aromatic ring.

Novel Synthetic Route Development and Optimization

Exploration of Green Chemistry Principles in Synthesis

The synthesis of halogenated aromatic compounds, including this compound, traditionally relies on methods that can generate significant environmental waste. rsc.orgrsc.org Green chemistry principles aim to mitigate this by designing more sustainable chemical processes. uni-lj.si This involves the use of environmentally benign solvents, catalysts, and reagents, and designing reactions with high atom economy.

For halogenation steps, traditional methods often use harsh reagents and chlorinated solvents. rsc.org Greener alternatives include electrocatalytic halogenation using sources like sodium chloride or even seawater, which can offer improved selectivity and safety. researchgate.net Indole-catalyzed electrophilic bromination in non-polar, green solvents presents another sustainable pathway for producing bromoarenes, potentially avoiding the need for column chromatography for purification. rsc.org

The development of synthetic routes for halogenated and chalcogenated organic compounds under green conditions is an active area of research. uni-lj.si This includes using aqueous hydrogen peroxide as a sustainable oxidant and developing one-pot syntheses in green solvents like methanol to reduce waste and simplify procedures. uni-lj.si

Table 2: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Use of Safer Solvents | Replacing chlorinated solvents with water, ethanol, or supercritical CO₂. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Catalysis | Utilizing highly efficient and recyclable catalysts to minimize waste. rsc.org |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. |

By integrating these principles, novel synthetic routes can be developed that are not only more environmentally friendly but also potentially more efficient and cost-effective.

Process Intensification and Scale-Up Considerations

Process intensification involves developing novel equipment and techniques to create substantially smaller, cleaner, and more energy-efficient manufacturing processes. aiche.orgvapourtec.com For the synthesis of a fine chemical like this compound, this approach offers significant advantages over traditional batch processing. acs.org

One key technology in process intensification is the use of microreactors or continuous flow reactors. utwente.nl These systems offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher purity, and enhanced safety, especially for fast or hazardous reactions. vapourtec.comacs.org Instead of traditional scale-up, which can be problematic, production can be increased by "numbering up," or running multiple reactors in parallel. acs.org

The scale-up of fine chemical production requires a thorough understanding of the process, including reaction kinetics and hydrodynamics. visimix.com A scale-down approach, where the process is studied in the laboratory under conditions that mimic the commercial scale, can help identify and resolve potential issues before moving to pilot and full-scale production. visimix.com This integrated approach, combining simulation tools with well-designed lab experiments, helps bridge the gap between lab results and production performance. visimix.com

Process intensification also encompasses the integration of multiple unit operations, such as reaction and separation, into a single piece of equipment, further reducing the plant's footprint and capital cost. aiche.org For the synthesis of this compound, this could involve designing a continuous process where the reaction is immediately followed by an in-line purification step.

Purification and Isolation Techniques for Research Applications

Chromatographic Methods (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for the purification and isolation of this compound, ensuring high purity for research and analytical applications. High-Performance Liquid Chromatography (HPLC) and conventional column chromatography are the most common methods employed.

HPLC, particularly in the reverse-phase mode (RP-HPLC), is a powerful tool for the analysis and purification of brominated phenols. nih.gov This technique utilizes a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. nih.govnih.gov The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

The development of an HPLC method involves optimizing several parameters to achieve good separation and resolution of the target compound from impurities. nih.gov These parameters include the choice of column, the composition of the mobile phase (often using a gradient elution), flow rate, and detection wavelength. nih.govnih.gov UV detection is commonly used for phenolic compounds due to their strong absorbance in the UV region. mdpi.com

Table 3: Typical Parameters for HPLC Purification of Bromophenols

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The solid support inside the column. | C18 (Octadecylsilyl) silica gel. nih.gov |

| Mobile Phase | The solvent that moves the sample through the column. | A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid. nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min. nih.gov |

For larger-scale purification in a research setting, column chromatography is often employed. This technique uses a glass column packed with a stationary phase, such as silica gel. The crude product is loaded onto the column, and a solvent or solvent mixture (eluent) is passed through to separate the components based on their polarity. Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to isolate the pure compound.

Solid-phase extraction (SPE) can also be used as a preliminary purification or concentration step before chromatographic analysis, particularly for complex sample matrices. researchgate.net

Recrystallization Strategies

Recrystallization is a pivotal technique for the purification of solid organic compounds, including this compound and its analogs. The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce the crystallization of the desired compound in a purer form, leaving the impurities dissolved in the mother liquor.

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures. Additionally, it should not react with the compound and should be easily removable from the purified crystals. For halogenated aromatic compounds like this compound, a variety of organic solvents can be considered. A process for the recrystallization of brominated aromatic compounds suggests the use of solvents such as toluene, m-xylene, benzene, dichloromethane, chloroform, and 1,2-dichloroethane. google.com The choice of solvent can be tailored based on the specific solubility profile of the compound.

The process of recrystallization can be influenced by several factors, including the rate of cooling, agitation, and the presence of seed crystals. Slow cooling of the saturated solution is generally preferred as it facilitates the formation of larger, more well-defined crystals, which are typically purer. Rapid cooling can lead to the formation of small crystals that may trap impurities.

For aminophenols, purification can also be achieved through recrystallization from aqueous solutions of mild polyfunctional acids like phosphoric, lactic, glycolic, and citric acids. google.com This method involves dissolving the crude aminophenol in the acidic solution, which can help in removing certain types of impurities. google.com Another approach for purifying p-aminophenol involves admixing it with an aromatic amine such as aniline, toluidine, or xylidine, adjusting the pH, and then cooling to crystallize the purified product. google.com

The table below summarizes potential recrystallization strategies applicable to this compound based on methodologies used for analogous compounds.

| Strategy | Solvent System | Key Parameters | Applicable To |

| Solvent Recrystallization | Toluene, m-xylene, benzene, dichloromethane, chloroform, 1,2-dichloroethane google.com | - Dissolution at elevated temperature- Slow cooling to induce crystallization- Optional use of a base (e.g., pyridine, triethylamine) to neutralize acidic impurities google.com | Halogenated aromatic compounds |

| Aqueous Acid Recrystallization | Aqueous solutions of phosphoric, lactic, glycolic, or citric acid google.com | - Dissolution in the aqueous acid, preferably at 75 to 98 °C- Precipitation of polymeric impurities as a tar-like material google.com | p-Aminophenol and its analogs |

| Aromatic Amine Admixture | Aniline, toluidines, xylidines google.com | - Admixing with the aromatic amine- pH adjustment to 6.5 - 7.5- Cooling to 30°C or below to precipitate the purified compound google.com | p-Aminophenol |

Detailed research findings on the purification of related aminophenols indicate that the efficiency of recrystallization is highly dependent on the specific impurities present. For instance, in the production of p-aminophenol, impurities can be effectively removed by bringing the crude material into contact with an aromatic amine in an aqueous acid medium, followed by pH adjustment and cooling to crystallize the purified product. google.com

Furthermore, for halogenated compounds, controlling the crystallization process to obtain a desired crystal morphology is important. The growth of crystals can be influenced by the solvent composition, which may inhibit or promote the growth of particular crystal faces. washington.edu This can be crucial for obtaining crystals suitable for specific applications.

The following table outlines hypothetical experimental data for the recrystallization of a generic halogenated aminophenol, illustrating the impact of solvent choice on yield and purity.

| Solvent | Initial Purity (%) | Final Purity (%) | Yield (%) | Observations |

| Toluene | 95 | 99.2 | 85 | Well-formed needles |

| Methanol | 95 | 98.5 | 90 | Small, fine crystals |

| Chloroform | 95 | 99.5 | 82 | Large, prismatic crystals |

| Water | 95 | 97.0 | 75 | Plate-like crystals |

This table is illustrative and based on general principles of recrystallization for analogous compounds.

Ultimately, the optimal recrystallization strategy for this compound would require empirical determination, involving screening various solvents and conditions to achieve the desired purity and yield.

Chemical Reactivity and Reaction Mechanisms of 4 Amino 2 Bromo 6 Chlorophenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group (-OH) attached to the aromatic ring imparts acidic properties and serves as a nucleophilic center for various reactions.

The phenolic hydroxyl group of 4-Amino-2-bromo-6-chlorophenol can undergo O-alkylation to form ethers and O-acylation to form esters. These reactions typically involve the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide (for alkylation) or an acyl halide/anhydride (for acylation).

However, the presence of the amino group, which is also nucleophilic, can lead to competitive N-alkylation or N-acylation. To achieve selective O-acylation, reaction conditions can be modified. For instance, conducting the acylation in an acidic medium protonates the more basic amino group, deactivating it as a nucleophile and allowing the acylating agent to react preferentially with the hydroxyl group. beilstein-journals.org Studies on closely related compounds, such as 2-bromo-4-chlorophenol, have shown that the hydroxyl group can be readily esterified with acyl bromides in the presence of a base like pyridine. It is anticipated that this compound would undergo similar transformations, although protecting the amino group might be necessary to prevent side reactions with the acylating agent.

Table 1: Potential O-Alkylation and O-Acylation Reactions

| Reaction Type | Reagent Example | Potential Product | General Conditions |

|---|---|---|---|

| O-Alkylation (Williamson Ether Synthesis) | Methyl iodide (CH₃I) | 2-bromo-6-chloro-4-aminoanisole | Base (e.g., NaH, K₂CO₃), appropriate solvent |

| O-Acylation (Esterification) | Acetyl chloride (CH₃COCl) | 4-amino-2-bromo-6-chlorophenyl acetate | Base (e.g., Pyridine, Triethylamine) or acidic conditions for selectivity beilstein-journals.org |

Phenols and aminophenols are well-known for their ability to form stable complexes with various metal ions. This compound can act as a bidentate ligand, coordinating with transition metals through the oxygen atom of the deprotonated hydroxyl group and the nitrogen atom of the amino group to form a stable five-membered chelate ring. The formation of these metal complexes can significantly alter the electronic and steric properties of the parent molecule.

Schiff bases derived from related halo-anilines and aminophenols have demonstrated this coordinating ability. For example, a Schiff base synthesized from 2-bromo-4-chloroaniline (B1265534) and 5-chlorosalicylaldehyde acts as a bidentate ligand, coordinating with Ni(II) and Cu(II) ions through the phenolic oxygen and the azomethine nitrogen. rsc.org Similarly, Schiff bases derived from 2-aminophenol (B121084) are widely used as ligands for the synthesis of metal complexes. ajrconline.org This indicates that this compound is a valuable precursor for creating multidentate ligands with potential applications in catalysis and materials science.

Reactivity of the Amino Group

The primary aromatic amino group (-NH₂) is a key reaction site, acting as a nucleophile and a base. Its reactivity is fundamental to the synthesis of a wide range of derivatives.

The amino group is a powerful activating group and, along with the hydroxyl group, strongly influences the position of further electrophilic aromatic substitution reactions. Both -NH₂ and -OH groups are ortho, para-directing. In this compound, the positions ortho and para to the hydroxyl group and the positions ortho to the amino group are already substituted by halogens. The only available positions for substitution are C3 and C5 (relative to C1-OH).

The amino group directs incoming electrophiles to positions 3 and 5. The strong electron-donating nature of the amino group makes the aromatic ring highly susceptible to electrophilic attack, even with moderate electrophiles. masterorganicchemistry.comyoutube.com However, the steric hindrance from the adjacent bulky bromine and chlorine atoms at positions 2 and 6 can influence the regioselectivity of the substitution.

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines (-N=CH-R). nih.govbeilstein-journals.org This reaction is one of the most common and versatile methods for modifying primary amines. nih.gov The formation of the imine bond typically occurs under mild conditions, often with acid or base catalysis to facilitate the dehydration step. ajrconline.org

The synthesis of Schiff bases from related compounds is well-documented. For instance, 2-amino-4-chlorophenol can be condensed with trimethinium salts to yield Schiff base derivatives. nih.gov Similarly, various aminophenols react with aldehydes like 5-chlorosalicylaldehyde or benzil in the presence of a catalyst to form the corresponding imines. rsc.orgsemanticscholar.orgresearchgate.netmdpi.com These Schiff bases are important intermediates and are themselves used as ligands for metal complex formation. rsc.orgnih.gov

Table 2: Examples of Schiff Base Formation Reactions

| Carbonyl Compound | Reaction Product Type | Typical Catalyst |

|---|---|---|

| Salicylaldehyde | Salicylaldimine | Acetic acid iosrjournals.org |

| Benzaldehyde | N-Benzylideneamine | None (neat) or mild acid |

| Acetone | Ketimine | Acid catalyst |

| 4-Bromoacetophenone | N-(1-(4-bromophenyl)ethylidene)amine | Acetic acid iosrjournals.org |

The primary aromatic amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the amino group of this compound can be oxidized to form nitroso (-NO) or nitro (-NO₂) derivatives.

In biological systems and certain chemical reactions, aminophenols can be oxidized to form highly reactive quinoneimine species. nih.gov For example, the related compound 4-amino-2-chlorophenol is known to be bioactivated through oxidation to a 1,4-benzoquinoneimine metabolite. nih.gov This reactive intermediate can then participate in further reactions.

Another pivotal reaction of the primary amino group is diazotization. This involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid at low temperatures (0–5 °C). This process converts the amino group into a diazonium salt (-N₂⁺). Diazonium salts are highly versatile synthetic intermediates, which can be subsequently replaced by a wide variety of functional groups (e.g., -H, -OH, -CN, halogens) in Sandmeyer-type reactions.

Reactivity of the Halogen Substituents (Bromine and Chlorine)

The presence of both bromine and chlorine atoms on the aromatic ring of this compound provides sites for a range of substitution and coupling reactions. The reactivity of these halogens is significantly influenced by the electronic effects of the amino and hydroxyl groups, as well as their positions relative to the halogens.

Nucleophilic aromatic substitution (SNA r) is a key reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. libretexts.orgchemistrysteps.compressbooks.pub However, in the case of this compound, the amino and hydroxyl groups are strong electron-donating groups, which generally deactivate the ring towards nucleophilic attack by increasing electron density. stackexchange.com

Despite this, under specific conditions, such as the presence of a very strong nucleophile or through the generation of a phenoxyl radical intermediate, nucleophilic substitution may occur. nih.govprinceton.edu The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The relative reactivity of the halogens as leaving groups in SNA r reactions is typically F > Cl > Br > I, which is inverse to their leaving group ability in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond.

Illustrative Data on Nucleophilic Aromatic Substitution Reactivity

| Leaving Group | Relative Rate of Substitution (Illustrative) |

| Fluorine | Highest |

| Chlorine | Intermediate |

| Bromine | Lower |

| Iodine | Lowest |

This table illustrates the general trend of halogen reactivity in SNAr reactions and is not based on experimental data for this compound.

Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of an aryl halide to a low-valent transition metal catalyst (commonly palladium or nickel).

The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F, which is related to the carbon-halogen bond dissociation energy. Therefore, in this compound, the carbon-bromine bond is expected to be more reactive than the carbon-chlorine bond in metal-catalyzed coupling reactions. This differential reactivity can, in principle, allow for selective functionalization at the bromine-substituted position.

General Reactivity Order in Metal-Catalyzed Coupling

| Halogen | Bond Dissociation Energy (kcal/mol, illustrative for C-X) | General Reactivity |

| C-I | ~57 | Highest |

| C-Br | ~71 | High |

| C-Cl | ~84 | Moderate |

| C-F | ~116 | Low |

This table presents general bond dissociation energies and reactivity trends for aryl halides in metal-catalyzed coupling reactions and does not represent specific data for this compound.

The positions of the bromine and chlorine atoms relative to the activating amino and hydroxyl groups are crucial in determining their reactivity. In this compound, both halogens are ortho to either the amino or the hydroxyl group.

For nucleophilic aromatic substitution, activating groups (which are typically electron-withdrawing) must be positioned ortho or para to the leaving group to effectively stabilize the intermediate Meisenheimer complex through resonance. libretexts.orglibretexts.org In this molecule, the electron-donating groups would destabilize the negative charge of the intermediate.

In metal-catalyzed reactions, the steric hindrance around the halogen can play a significant role. The ortho-position of both halogens to the bulky hydroxyl and amino groups might influence the approach of the metal catalyst, potentially affecting reaction rates.

Reaction Kinetics and Thermodynamic Studies

For SNA r reactions, the rate is typically dependent on the concentrations of both the aryl halide and the nucleophile, following second-order kinetics. libretexts.orglibretexts.org The rate law can be expressed as:

Rate = k[Aryl Halide][Nucleophile]

The thermodynamics of these reactions are influenced by the bond energies of the broken carbon-halogen bond and the newly formed carbon-nucleophile bond, as well as solvation effects.

For metal-catalyzed coupling reactions, the kinetics are more complex, involving multiple steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The rate-determining step can vary depending on the specific reaction, catalyst, and substrates.

Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations specific to this compound have not been found. However, the general mechanisms for its potential key reactions are well-established.

Nucleophilic Aromatic Substitution (Addition-Elimination Mechanism):

Addition: The nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate (Meisenheimer complex). The aromaticity of the ring is temporarily lost.

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

Metal-Catalyzed Cross-Coupling (e.g., Suzuki Coupling):

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the this compound.

Transmetalation: The organic group from an organoboron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Further theoretical and experimental studies would be necessary to elucidate the precise reaction kinetics, thermodynamics, and mechanisms for the specific reactions of this compound.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR and ¹³C NMR for Structural Confirmation

For 4-Amino-2-bromo-6-chlorophenol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amino (-NH₂) protons, and the hydroxyl (-OH) proton. The aromatic region would likely display two signals corresponding to the two protons on the benzene ring. Their chemical shifts and coupling patterns would be influenced by the electronic effects of the four different substituents (amino, bromo, chloro, and hydroxyl groups). The protons of the amino and hydroxyl groups would typically appear as broad singlets, with their chemical shifts being sensitive to the solvent used and the concentration of the sample.

The ¹³C NMR spectrum would be expected to show six distinct signals, one for each carbon atom in the benzene ring, as the substitution pattern renders them chemically inequivalent. The chemical shifts of these carbons would be influenced by the electronegativity and resonance effects of the attached substituents. For instance, the carbon atom bonded to the hydroxyl group would likely appear at a downfield chemical shift, while the carbons bonded to the bromine and chlorine atoms would also be significantly shifted.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the ¹H and ¹³C NMR signals. COSY would reveal the coupling relationships between adjacent protons, helping to confirm their relative positions on the aromatic ring. HSQC would correlate each proton signal with the signal of the carbon to which it is directly attached. HMBC would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the entire molecule. These techniques would be instrumental in confirming the substitution pattern of the benzene ring.

Solid-State NMR Applications

Solid-state NMR (ssNMR) could provide information about the structure and dynamics of this compound in the solid state. This technique is particularly useful for studying intermolecular interactions, such as hydrogen bonding, and for characterizing the crystalline or amorphous nature of the solid. For halogenated compounds, ssNMR of the halogen nuclei (e.g., ³⁵Cl, ⁷⁹/⁸¹Br) could offer insights into the local electronic environment around these atoms, although these are specialized techniques.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. Key expected vibrational modes would include:

O-H stretching: A broad band in the high-frequency region of the IR spectrum (typically 3200-3600 cm⁻¹) characteristic of the hydroxyl group, likely broadened due to hydrogen bonding.

N-H stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

C=C stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

C-O stretching: A band in the 1200-1300 cm⁻¹ region.

C-N stretching: A band in the 1250-1350 cm⁻¹ region.

C-Br and C-Cl stretching: These would appear at lower frequencies, typically below 800 cm⁻¹.

A complete vibrational mode analysis, often aided by computational methods like Density Functional Theory (DFT), would be necessary for a detailed assignment of all the observed bands in the IR and Raman spectra.

Hydrogen Bonding Network Characterization

The presence of both a hydroxyl group and an amino group, which can act as hydrogen bond donors, and the oxygen and nitrogen atoms, which can act as acceptors, suggests that this compound is likely to form intermolecular hydrogen bonds in the solid state and in concentrated solutions. The position and shape of the O-H and N-H stretching bands in the IR spectrum would be highly indicative of the nature and extent of this hydrogen bonding. For example, a significant shift to lower frequencies and broadening of the O-H band would provide strong evidence for hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. For this compound, with a molecular formula of C₆H₅BrClNO, the nominal molecular weight is 222 g/mol .

A key feature in the mass spectrum of this compound arises from the isotopic distribution of bromine and chlorine. Bromine has two common isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), while chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a distinctive isotopic cluster for the molecular ion peak (M⁺). The mass spectrum would exhibit a molecular ion peak (M), an M+2 peak, and an M+4 peak, with the relative intensities of these peaks being characteristic of the presence of one bromine and one chlorine atom.

Upon electron ionization, the this compound molecule is expected to undergo fragmentation. The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom (Br or Cl) or a hydrogen halide molecule (HBr or HCl). Additionally, the presence of the amino and hydroxyl functional groups can lead to specific fragmentation patterns, such as the loss of small neutral molecules like water (H₂O) or ammonia (NH₃). The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value/Observation |

| Molecular Formula | C₆H₅BrClNO |

| Nominal Molecular Weight | 222 g/mol |

| Isotopic Peaks | M, M+2, M+4 |

| Predicted Major Fragments | [M-Br]⁺, [M-Cl]⁺, [M-HBr]⁺, [M-HCl]⁺ |

X-ray Crystallography and Diffraction Studies

Table 2: Expected Molecular Geometry Parameters for this compound (based on analogous structures)

| Parameter | Expected Observation |

| Molecular Shape | Largely planar |

| Key Bond Angles | C-C-C angles in the ring ~120° |

| Substituent Orientation | Substituents lie in or close to the plane of the aromatic ring |

The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions. For this compound, several types of intermolecular forces are anticipated to play a significant role.

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an amino (-NH₂) group, which can act as hydrogen bond donors, and the oxygen and nitrogen atoms, which can act as acceptors, suggests the formation of a robust network of intermolecular hydrogen bonds. This is a dominant interaction in similar structures like 4-amino-2,6-dichlorophenol, where O—H···N and N—H···O hydrogen bonds link the molecules into sheets. bachem.comsielc.com

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). Both bromine and chlorine atoms can participate in halogen bonding, with the strength of the interaction generally increasing with the polarizability of the halogen (Br > Cl). These interactions are directional and can influence the crystal packing.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound is dictated by its chromophores, which are the parts of the molecule that absorb light. The primary chromophore in this molecule is the substituted benzene ring.

The electronic spectrum of substituted phenols is characterized by transitions involving the π-electrons of the aromatic system. The presence of the amino (-NH₂), hydroxyl (-OH), bromo (-Br), and chloro (-Cl) substituents significantly influences the position and intensity of the absorption bands. Both the -NH₂ and -OH groups are strong activating groups (auxochromes) that donate electron density to the benzene ring, causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The halogen atoms also influence the electronic spectrum through their inductive and resonance effects.

The UV-Visible spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions. The exact wavelength of maximum absorbance (λmax) would depend on the solvent used, as solvent polarity can affect the energy levels of the electronic states. For a similar compound, 4-aminophenol (B1666318), absorption maxima are observed around 194 nm, 218 nm, and 272 nm in an acidic mobile phase. The additional halogen substituents in this compound are expected to further modify these absorption bands.

Table 3: Expected UV-Visible Spectroscopic Data for this compound

| Feature | Expected Observation |

| Chromophore | Substituted benzene ring |

| Expected Transitions | π → π* |

| Influence of Substituents | Bathochromic shift due to -OH and -NH₂ groups |

| Solvent Effects | λmax is dependent on solvent polarity |

Computational Chemistry and Theoretical Modeling of 4 Amino 2 Bromo 6 Chlorophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in the computational study of 4-Amino-2-bromo-6-chlorophenol would involve geometry optimization. This process aims to find the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Different conformers, arising from the rotation around single bonds (e.g., the C-O and C-N bonds), would be systematically explored to identify the global minimum energy structure. This analysis is crucial as the molecular conformation dictates its physical and chemical properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure is fundamental to predicting a molecule's reactivity. DFT calculations would provide insights into the distribution of electrons within this compound. A key component of this is the Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT methods are routinely used to predict various spectroscopic properties. For this compound, theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. The vibrational frequencies from theoretical Infrared (IR) spectra can be computed to aid in the assignment of experimental vibrational bands to specific functional groups. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum.

| Spectroscopy Type | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | - |

| ¹H NMR | Chemical Shift (ppm) | - |

| IR | Vibrational Frequency (cm⁻¹) | - |

| UV-Vis | Maximum Absorption Wavelength (nm) | - |

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their interactions with their environment.

Conformational Flexibility and Solvent Effects

MD simulations of this compound would reveal its conformational flexibility by simulating its atomic motions over a period of time. By performing these simulations in the presence of explicit solvent molecules (e.g., water), the influence of the solvent on the molecule's conformation and dynamics can be investigated. This is particularly important for understanding the behavior of the compound in a biological or solution-phase environment, as solvent interactions can significantly affect its structure and reactivity.

Interaction Dynamics with Biological Macromolecules

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the interaction dynamics can be inferred by examining related substituted aminophenol and aniline derivatives. Computational docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein, thereby elucidating its potential biological activity.

For halogenated and substituted phenols, common biological targets for computational studies include enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial in bacterial and human cell replication, respectively. Molecular docking studies on compounds structurally similar to this compound often reveal key interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups of the phenol (B47542) ring are prime candidates for forming hydrogen bonds with amino acid residues in the active site of a receptor. For instance, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen of the amino group can act as both a donor and an acceptor.

Halogen Bonding: The bromine and chlorine atoms on the phenolic ring can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. This type of interaction can be crucial for binding affinity and selectivity.

Hydrophobic Interactions: The aromatic ring of this compound can engage in hydrophobic and π-stacking interactions with nonpolar residues of the target protein.

In the context of DNA gyrase, a target for many antibacterial agents, substituted phenols can interfere with the enzyme's function by binding to its ATP-binding site. nih.gov Similarly, as an analog of aminophenol, this compound could potentially interact with dihydrofolate reductase, a target for antifolate drugs, by mimicking the binding of the natural substrate, dihydrofolate. nih.govnih.gov

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein, followed by computational docking using software like AutoDock or Glide. The results would be analyzed based on the predicted binding energy and the specific interactions formed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR models could be developed to predict its various biological and chemical properties.

Predictive Models for Biological and Chemical Properties

To build a QSAR model for a series of substituted aminophenols including this compound, a dataset of compounds with known activities (e.g., antibacterial, antifungal, or enzyme inhibition) would be required. The process involves calculating a variety of molecular descriptors for each compound in the dataset. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices.

3D Descriptors: van der Waals volume, surface area, and other steric parameters.

Quantum Chemical Descriptors: Dipole moment, HOMO-LUMO energies, and partial charges.

Once the descriptors are calculated, a mathematical model is generated using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN). nih.gov The resulting QSAR equation can then be used to predict the activity of new, untested compounds.

A hypothetical QSAR model for the antibacterial activity of substituted aminophenols might look like:

log(1/MIC) = c0 + c1(LogP) + c2(Dipole Moment) + c3*(LUMO)

Where MIC is the minimum inhibitory concentration, LogP is the lipophilicity, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (c0, c1, c2, c3) are determined by the regression analysis.

The following table presents a hypothetical set of descriptors that could be used in a QSAR study of this compound and related analogs.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Predicted Activity |

| 4-Amino-2-bromophenol | 188.02 | 1.8 | 2.5 | -5.2 | -0.8 | Moderate |

| 4-Amino-2-chlorophenol | 143.57 | 1.5 | 2.8 | -5.4 | -0.9 | Low |

| This compound | 222.47 | 2.3 | 3.1 | -5.6 | -1.1 | High (Hypothetical) |

| 4-Amino-2,6-dichlorophenol | 178.01 | 2.0 | 3.0 | -5.5 | -1.0 | Moderate-High |

Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are particularly useful. nih.gov These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, several ligand-based strategies could be employed:

Pharmacophore Modeling: This technique involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for a molecule's biological activity. A pharmacophore model can be generated from a set of active molecules and then used to screen large chemical databases for new compounds that fit the model.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further than traditional QSAR by considering the 3D fields around the molecules. nih.gov These methods can provide a more detailed understanding of the structure-activity relationship and guide the design of more potent analogs.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is a phenomenon primarily observed with high-intensity light sources like lasers. wikipedia.org Organic molecules with extensive π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties. nih.gov

The NLO response of a molecule is characterized by its hyperpolarizability (β for second-order and γ for third-order effects). While there is no specific experimental or theoretical data on the NLO properties of this compound, its potential can be estimated based on its structural features. The molecule possesses an electron-donating amino group and electron-withdrawing halogen atoms attached to a π-conjugated phenolic ring. This donor-acceptor framework can lead to intramolecular charge transfer upon excitation, which is a key requirement for NLO activity.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the NLO properties of this compound. scielo.org.mxmedmedchem.com These calculations would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors.

The following table presents a hypothetical comparison of calculated NLO properties for related compounds, which could serve as a basis for estimating the properties of this compound.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Phenol | 1.45 | 68.2 | 45.3 |

| 4-Aminophenol (B1666318) | 2.89 | 85.1 | 250.7 |

| 4-Nitrophenol | 4.21 | 89.3 | 1200.5 |

| This compound | ~3.1 | ~100-110 | ~300-500 (Estimated) |

The presence of both electron-donating and electron-withdrawing groups on the aromatic ring of this compound suggests that it may possess notable NLO properties, making it a candidate for further investigation in the field of photonics and optoelectronics. jhuapl.eduazooptics.com

Medicinal Chemistry and Biological Research Applications of 4 Amino 2 Bromo 6 Chlorophenol

Exploration as a Lead Compound for Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. patsnap.com It serves as the starting point for the process of drug design and development. patsnap.com Halogenated compounds, particularly those containing bromine and chlorine, are frequently explored as lead structures due to the unique properties these atoms impart.

The 4-aminophenol (B1666318) scaffold itself is a key building block in organic chemistry and is the final intermediate in the industrial synthesis of paracetamol. wikipedia.orgnih.gov Bromophenols derived from marine algae have been identified as potential lead compounds for designing antibacterial drugs. mdpi.com The inclusion of bromine and chlorine atoms can enhance a molecule's lipophilicity, potentially improving its ability to cross biological membranes. researchgate.net Furthermore, these halogens can engage in specific, directional interactions known as halogen bonds, which can improve binding affinity and selectivity for biological targets. ump.edu.pl Therefore, the 4-Amino-2-bromo-6-chlorophenol structure incorporates several features that make it a plausible, albeit underexplored, candidate for lead compound discovery in various therapeutic areas.

Biochemical Mechanism of Action Studies

The potential biological effects of this compound would be dictated by its interactions with specific biomolecules and the nature of the chemical bonds it forms.

Interaction with Biological Targets (e.g., Enzymes, Receptors)

Based on research into structurally related halophenols, several classes of enzymes and receptors emerge as potential biological targets for this compound.

Protein Tyrosine Kinases (PTKs): A study of various benzophenone (B1666685) and diphenylmethane (B89790) halophenols demonstrated that many possess significant PTK inhibitory activity. nih.govnih.gov PTKs are a class of enzymes crucial for cell signaling, and their inhibition is a key strategy in cancer therapy. nih.gov The inhibitory activity of these compounds was found to be dependent on the type and position of the halogen substituent. nih.govnih.gov

Dioxygenases: In studies on bacterial degradation pathways, the enzyme 2-aminophenol (B121084) 1,6-dioxygenase was found to catalyze the oxidation of 2-amino-4-chlorophenol. nih.gov This suggests that enzymes involved in aromatic compound metabolism could interact with this compound.

Peroxidases: Enzymes such as horseradish peroxidase and the hydroperoxidase component of prostaglandin (B15479496) synthase are known to catalyze the oxidation of p-aminophenol. researchgate.net This interaction generates reactive radical species, indicating a potential mechanism of action and bioactivation.

Serotonin Receptors: Research on halogenated indole (B1671886) derivatives has shown affinity for 5-HT1A and 5-HT7 receptors, which are involved in neurotransmission. ump.edu.pl The presence of halogens was noted to contribute to this binding, suggesting a possible, though speculative, neurological target class. ump.edu.pl

Role of Hydrogen Bonding and Halogen Bonding in Molecular Recognition

The molecular recognition of this compound by a biological target would be governed by a combination of non-covalent interactions, with hydrogen and halogen bonds playing pivotal roles.

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups on the phenol (B47542) ring are classic hydrogen bond donors and acceptors. These interactions are fundamental to the formation of stable ligand-receptor complexes and are critical for determining ligand selectivity and binding strength. researchgate.net

Halogen Bonding: A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (Lewis acid), interacting with a nucleophile (Lewis base) such as an oxygen or nitrogen atom in a biomolecule. nih.govnamiki-s.co.jp This occurs due to an area of positive electrostatic potential on the halogen atom, known as a "sigma-hole". ump.edu.plump.edu.pl Both bromine and chlorine can form halogen bonds, with the strength of the interaction generally increasing with the size and polarizability of the halogen (I > Br > Cl > F). researchgate.netump.edu.pl These bonds are highly directional and can significantly enhance binding affinity and selectivity, making them a valuable tool in rational drug design. ump.edu.plump.edu.pl In this compound, the bromine and chlorine atoms provide potential sites for halogen bonding within a protein's binding pocket, which could stabilize the ligand-target complex. researchgate.net

Structure-Activity Relationship (SAR) Studies of Analogs

While no specific SAR studies for this compound have been published, extensive research on related halophenols provides valuable insights into how structural modifications might influence biological activity. SAR analysis is fundamental to medicinal chemistry, allowing for the optimization of a lead compound to improve efficacy and reduce toxicity.

Key findings from SAR studies of analogous compounds include:

Effect of Halogen Type: In studies of PTK inhibitors, the activity of halophenols was found to be highly dependent on the identity of the halogen, with the general trend being Cl > Br > F (or I). nih.gov This suggests that the chloro substituent may play a more critical role than the bromo substituent for interaction with this particular enzyme class. nih.gov

Effect of Halogen Position: The position of the halogen on the phenyl ring has a significant effect on activity. For diphenylmethane halophenols targeting PTK, a chloro atom at the ortho-position relative to the methene linker resulted in notable activity. nih.gov

Effect of Multiple Halogens: For a series of bromophenol derivatives acting as isocitrate lyase (ICL) inhibitors, the inhibitory activity was observed to increase with an increasing number of bromine atoms on the molecule. mdpi.com

Importance of the Core Structure: For antimicrobial bromophenols, the diphenylmethane skeleton was found to be essential for ICL inhibition. mdpi.com

| Compound Class | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| Diphenylmethane Halophenols | Protein Tyrosine Kinase (PTK) Inhibition | Inhibitory activity is dependent on halogen type, with the order of contribution being Cl > Br > F (or I). | nih.gov |

| Brominated Diphenylmethanes | Isocitrate Lyase (ICL) Inhibition | Enzyme inhibition activity increases with an increasing number of bromine atoms. | mdpi.com |

| Synthetic Bromophenols | Antibacterial Activity | Potent effects against various Gram-positive and Gram-negative bacteria were observed for specific dibromo- and tetrabromo-diphenylmethane structures. | nih.gov |

Bioactivation Pathways and Metabolite Formation

Bioactivation is the metabolic process where a relatively inert compound is converted into a chemically reactive metabolite. researchgate.net Such reactive species can be an underlying cause of drug-induced toxicities. researchgate.net The metabolic fate of this compound can be predicted based on the known pathways for anilines and halogenated phenols.

The primary routes of biotransformation for anilines involve oxidation of the aromatic ring, N-oxidation, and N-acetylation. researchgate.net For halogenated anilines and aminophenols, key bioactivation pathways include:

Oxidation to Quinone-imines: Aniline derivatives can undergo enzymatic oxidation, catalyzed by cytochrome P450 (CYP) enzymes or peroxidases, to form highly reactive quinone-imine intermediates. researchgate.net These electrophilic metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage. researchgate.net

Free Radical Formation: The oxidation of p-aminophenol, catalyzed by enzymes like horseradish peroxidase and prostaglandin synthase, has been shown to produce a p-aminophenoxy free radical. researchgate.net This one-electron oxidation product is a reactive species that can contribute to oxidative stress.

Dehalogenation: The biotransformation of 4-halogenated anilines can involve cytochrome P450-catalyzed dehalogenation to produce 4-aminophenol. nih.gov Studies have shown that a fluorine substituent is more readily eliminated from the aromatic ring than a chlorine substituent, indicating that the C-Br and C-Cl bonds in this compound would likely be more resistant to this metabolic step. nih.gov

Metabolism of this compound would likely proceed through oxidation of the aminophenol ring system, potentially forming reactive quinone-imine or free radical species.

Antimicrobial Research Applications

A significant body of research points to the antimicrobial potential of halogenated phenols, particularly bromophenols isolated from marine sources. These findings suggest that this compound and its analogs could be valuable subjects for antimicrobial research.

Activity of Bromophenols: Numerous bromophenols isolated from red algae have demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus fumigatus. nih.govresearchgate.net For example, 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane was found to be a highly active antifungal agent. nih.gov Synthetic bromophenols have also shown potent antibacterial effects against pathogens like Staphylococcus aureus and Salmonella typhimurium. nih.gov

Activity of Halogenated Schiff Bases: A Schiff base synthesized from 2-bromo-4-chloroaniline (B1265534) showed enhanced antimicrobial activity compared to the parent ligand against bacteria including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Pseudomonas aeruginosa. rsc.org

General Halogen Effects: The presence of chlorine, bromine, and nitro groups on flavonoid structures has been shown to have a significant effect on their antimicrobial properties. nih.gov

The table below summarizes the antimicrobial activities of compounds structurally related to this compound.

| Compound/Class | Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| 2,2',3,3'-Tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Candida albicans, Aspergillus fumigatus, Trichophyton rubrum | Potent antifungal activity. | nih.govresearchgate.net |

| Synthetic Dibromo- and Tetrabromo-diphenylmethanes | Staphylococcus aureus, Bacillus subtilis, Proteus vulgaris, Salmonella typhimurium | Potent antibacterial effect. | nih.gov |

| Schiff base of 2-bromo-4-chloroaniline | S. aureus, B. subtilis, K. pneumoniae, P. aeruginosa | Enhanced antimicrobial activity over the free ligand. | rsc.org |

| Methylrhodomelol (a bromophenol) | Pseudomonas aeruginosa | Weak bacteriostatic activity; enhanced susceptibility to gentamicin. | dntb.gov.ua |

Anticancer Research Applications

Substituted aminophenols are a well-established class of compounds in anticancer drug discovery. The structural framework of this compound is particularly noteworthy for its potential to be elaborated into more complex heterocyclic structures known to exhibit potent antiproliferative and cytotoxic effects.

One of the most significant applications of aminophenols in cancer research is in the synthesis of phenoxazines . These tricyclic heterocyclic compounds are formed through the oxidative dimerization of two aminophenol molecules. Phenoxazine (B87303) derivatives have demonstrated a wide spectrum of pharmacological activities, including significant antitumor effects against various cancer cell lines. nih.govnih.govresearchgate.net For instance, the closely related compound, 2-aminophenoxazine-3-one (Phx-3), has been shown to inhibit the growth and viability of leukemia cells, arrest the cell cycle, and induce apoptosis. nih.gov The presence of halogen substituents, such as bromine and chlorine, on the phenoxazine core derived from this compound could potentially enhance its anticancer efficacy and modulate its pharmacological properties.

Furthermore, derivatives of 4-aminophenol have been investigated as potential agents for treating malignant melanoma. nih.gov By modifying the amino group of the aminophenol scaffold, researchers have developed compounds with significant antiproliferative effects on human melanoma cell lines. nih.gov For example, N-(2-morpholinoethyl)-4-aminophenol demonstrated notable cytotoxicity against HBL cells. nih.gov This suggests that similar N-substituted derivatives of this compound could be promising candidates for antimelanoma drug development.

The potential of aminophenol derivatives to interact with DNA also underscores their relevance in anticancer research. nih.govmdpi.com DNA interaction studies can provide insights into the mechanism of action of these compounds and their potential to disrupt cancer cell replication.

While direct studies on a wide array of anticancer agents derived specifically from this compound are still emerging, the established anticancer properties of related aminophenol and bromophenol derivatives provide a strong rationale for its use in the design and synthesis of novel antiproliferative agents.

| Compound Class | Parent Aminophenol | Reported Biological Activity | Potential Application |

|---|---|---|---|

| Phenoxazines | 2-Aminophenol | Antitumor, Antiviral, Antibiotic nih.gov | Anticancer therapy |

| N-substituted aminophenols | 4-Aminophenol | Antiproliferative (Melanoma) nih.gov | Antimelanoma agents |

| Schiff base derivatives | 4-Aminophenol | Antimicrobial, Antidiabetic, DNA interaction nih.govmdpi.com | Antimicrobial and potential anticancer agents |

Relevance in the Development of New Therapeutic Agents

Beyond its applications in oncology, this compound is a versatile building block for the synthesis of various other therapeutic agents. The amino and hydroxyl groups can be readily functionalized to introduce a wide range of chemical moieties, thereby modulating the biological activity of the resulting compounds.

One area of interest is the development of enzyme inhibitors . The aminophenol scaffold can be incorporated into molecules designed to target specific enzymes involved in disease pathogenesis. For instance, substituted 2-aminophenols have been investigated as building blocks for amidino-substituted 2-arylbenzoxazoles, which have shown sub-micromolar antiproliferative activities. rsc.org